2-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]sulfanyl}-N,N,4-trimethylquinoline-6-sulfonamide
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Overview
Description
The compound 2-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]sulfanyl}-N,N,4-trimethylquinoline-6-sulfonamide is a complex organic molecule that features a combination of indole, quinoline, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]sulfanyl}-N,N,4-trimethylquinoline-6-sulfonamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through a transition metal-catalyzed reaction, such as a Cu(OAc)2-catalyzed N–N bond formation.
Attachment of the Propan-2-yl Group: This step involves the reaction of the indole derivative with an appropriate organometallic reagent to form the N–H ketimine species, followed by further reaction to introduce the propan-2-yl group.
Sulfanyl Group Introduction: The sulfanyl group can be introduced through a thiolation reaction, where the intermediate is treated with a thiol reagent under suitable conditions.
Quinoline Sulfonamide Formation: The final step involves the reaction of the intermediate with a quinoline derivative and a sulfonamide reagent to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and quinoline moieties.
Reduction: Reduction reactions can be performed on the sulfonamide group to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and quinoline positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Products include oxidized derivatives of the indole and quinoline rings.
Reduction: Reduced amine derivatives of the sulfonamide group.
Substitution: Substituted quinoline and sulfonamide derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and complex molecular architectures.
Biology
In biological research, the compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]sulfanyl}-N,N,4-trimethylquinoline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor in the synthesis of indole derivatives.
2,3-Dihydro-1H-inden-1-one: Known for its antibacterial and antifungal properties.
Uniqueness
The uniqueness of 2-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]sulfanyl}-N,N,4-trimethylquinoline-6-sulfonamide lies in its combination of indole, quinoline, and sulfonamide functionalities, which confer a diverse range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H25N3O3S2 |
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Molecular Weight |
455.6 g/mol |
IUPAC Name |
2-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfanyl-N,N,4-trimethylquinoline-6-sulfonamide |
InChI |
InChI=1S/C23H25N3O3S2/c1-15-13-22(24-20-10-9-18(14-19(15)20)31(28,29)25(3)4)30-16(2)23(27)26-12-11-17-7-5-6-8-21(17)26/h5-10,13-14,16H,11-12H2,1-4H3 |
InChI Key |
PEJKYWVSOMGRBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N(C)C)SC(C)C(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
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